(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

Catalog No.
S1800483
CAS No.
824395-67-7
M.F
C₃₄H₃₆P₂
M. Wt
506.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

CAS Number

824395-67-7

Product Name

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane

Molecular Formula

C₃₄H₃₆P₂

Molecular Weight

506.6

InChI

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1

SMILES

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

(2S,2’S,5S,5’S)-1,1’-(1,2-Ethanediyl)bis[2,5-diphenylphospholane]; (S,S)-Ph-BPE

Application in Organic & Biomolecular Chemistry

Specific Scientific Field: This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application: The compound is used in the biosynthesis of (2S,5S)-hexanediol, a versatile building block for the production of various fine chemicals and pharmaceuticals .

Methods of Application or Experimental Procedures: The diol is obtained through bakers’ yeast-mediated reduction of 2,5-hexanedione. Thus, a new synthesis route is required that allows for higher volumetric productivity .

Results or Outcomes: Bioreduction using the recombinant enzyme afforded the (2S,5S)-hexanediol with >99% conversion yield and in >99.9% de and ee. Moreover, the diol was obtained with an unsurpassed high volumetric productivity of 70 g L −1 d −1 (2S,5S)-hexanediol .

Application in Trypanosomatid Research

Specific Scientific Field: This application falls under the field of Trypanosomatid Research .

Summary of the Application: The compound is used in the study of trypanothione metabolism in Trypanosomatids, a group of unicellular flagellated parasites that cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis .

Methods of Application or Experimental Procedures: The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, have been studied in detail as druggable targets .

Results or Outcomes: The study summarizes some of the recent findings on the molecules inhibiting these two essential enzymes for Trypanosoma and Leishmania viability .

Application in HIV Protease Inhibitor Synthesis

Specific Scientific Field: This application falls under the field of Medicinal Chemistry .

Summary of the Application: The compound is used in the synthesis of potential HIV Protease Inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from replicating in the body.

Methods of Application or Experimental Procedures: The synthesis of a novel and versatile (2S,5S)-2,5-bis-[(1,1′-dimethylethoxy)carbonylamino]-1,6-diphenylhex-3-ene based on Julia’s olefination strategy is discussed. This compound is then used in stereoselective preparations of HIV protease inhibitors .

Results or Outcomes: The novel intermediates synthesized were subjected to various reactions such as epoxidation, hydrogenation, hydroboration-oxidation, and dihydroxylation. These modifications resulted in the synthesis of known and unknown, C2-symmetric and pseudo-C2-symmetric diamino-epoxides, dideoxy derivatives, diols, and deoxy diols based HIV protease inhibitors .

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral phosphine ligand recognized for its significant role in asymmetric catalysis. This compound features two phospholane units attached to an ethane backbone, making it a member of the bisphosphine ligand family. Its molecular formula is C₃₄H₃₆P₂, and it possesses a unique stereochemistry that contributes to its effectiveness in various catalytic processes. The compound is often referred to by its alternative names, including (S,S)-Ph-BPE and 1,2-Bis[(2S,5S)-2,5-diphenyl-1-phospholanyl]ethane .

(+)-BDPP functions by coordinating with a transition metal center through the lone pairs on the phosphorus atoms. The specific arrangement of the chiral phosphorus centers creates a chiral environment around the metal, allowing for the selective binding and activation of one enantiomer of a reactant molecule. This selectivity translates into the formation of a specific enantiomer of the product molecule during the catalytic cycle [].

  • Information on specific hazards associated with (+)-BDPP is limited. However, as with most organophosphorus compounds, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: It exhibits enhanced reactivity and selectivity in the hydrogenation of allylic sulfoxides, achieving high enantioselectivity and molar substrate/catalyst ratios of up to 100,000:1 .
  • Hydroformylation of Olefins: The compound serves as an effective ligand in the rhodium-catalyzed hydroformylation process, facilitating the conversion of olefins into aldehydes with high selectivity .
  • Asymmetric Addition Reactions: It is also used in reactions such as the asymmetric addition of allyl cyanide to ketones and catalytic enantio- and diastereoselective aldol reactions involving thioamides .

The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the following steps:

  • Preparation of Phospholane Units: The initial step involves synthesizing the individual phospholane units through the reaction of diphenylphosphine with suitable precursors under controlled conditions.
  • Coupling Reaction: The phospholane units are then coupled via a reaction with an appropriate ethylene derivative to form the final bisphosphine product.
  • Purification: The resulting compound is purified through recrystallization or chromatography to achieve high purity levels (typically above 98%) .

This compound finds applications primarily in:

  • Asymmetric Catalysis: Its chiral nature makes it an essential ligand in various asymmetric synthesis processes.
  • Organic Synthesis: It is utilized as a reagent for producing enantiomerically enriched compounds which are crucial in pharmaceuticals and agrochemicals.
  • Material Science: There are emerging applications in materials science where chiral ligands are used to create novel materials with specific properties .

Interaction studies involving (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane often focus on its behavior as a ligand with different metal centers. These studies reveal:

  • Metal-Ligand Complex Formation: The ligand forms stable complexes with transition metals like rhodium and palladium, enhancing their catalytic properties.
  • Mechanistic Insights: Investigations into the mechanism of action provide insights into how the ligand influences reaction pathways and selectivity during catalytic processes.

Several compounds share structural similarities with (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
(R,R)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethaneSimilar bisphosphine structureDifferent stereochemistry affecting reactivity
1,3-Bis((2S)-diphenylphosphino)propaneContains a propane backboneUsed in different catalytic systems
1,4-Bis(diphenylphosphino)butaneLonger carbon chainExhibits distinct selectivity patterns

The uniqueness of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane lies in its specific stereochemistry and high efficiency as a catalyst in asymmetric hydrogenation reactions compared to other similar ligands .

XLogP3

6.7

Dates

Modify: 2023-08-15

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